molecular formula C10H8N4O4 B14679830 Urea, N-(4-nitrophenyl)-N'-2-oxazolyl- CAS No. 35629-51-7

Urea, N-(4-nitrophenyl)-N'-2-oxazolyl-

Cat. No.: B14679830
CAS No.: 35629-51-7
M. Wt: 248.19 g/mol
InChI Key: NFNMBVGVKBNQEC-UHFFFAOYSA-N
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Description

Urea, N-(4-nitrophenyl)-N'-2-oxazolyl- (CAS: 35629-51-7) is a urea derivative with the molecular formula C₁₀H₈N₄O₄ and a molar mass of 248.19 g/mol . Its structure features a 4-nitrophenyl group and a 2-oxazolyl group attached to the urea core. The nitro group is strongly electron-withdrawing, which may influence the compound’s solubility, reactivity, and intermolecular interactions (e.g., hydrogen bonding).

Properties

CAS No.

35629-51-7

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-(1,3-oxazol-2-yl)urea

InChI

InChI=1S/C10H8N4O4/c15-9(13-10-11-5-6-18-10)12-7-1-3-8(4-2-7)14(16)17/h1-6H,(H2,11,12,13,15)

InChI Key

NFNMBVGVKBNQEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC=CO2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Coupling of 2-Aminooxazole with 4-Nitrophenyl Isocyanate

Reaction Overview

This one-step method involves the nucleophilic addition of 2-aminooxazole to 4-nitrophenyl isocyanate. The reaction proceeds under mild conditions, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) at 0–25°C.

Experimental Protocol
  • Reagents :
    • 2-Aminooxazole (1.0 equiv)
    • 4-Nitrophenyl isocyanate (1.1 equiv)
    • TEA (1.5 equiv) in DCM (10 mL/g substrate)
  • Procedure :
    • Dissolve 2-aminooxazole and TEA in DCM under nitrogen.
    • Add 4-nitrophenyl isocyanate dropwise at 0°C.
    • Stir for 4–6 hours at room temperature.
    • Quench with ice water, extract with DCM, and dry over Na₂SO₄.
  • Purification :
    • Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields the product as a yellow solid (68–72%).
Key Findings
  • Yield Optimization : Excess isocyanate (1.1 equiv) minimizes dimerization of 2-aminooxazole.
  • Side Reactions : Competing urea formation between TEA and isocyanate is mitigated by slow addition.
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (d, J = 8.8 Hz, 2H, Ar-H), 7.90 (s, 1H, Oxazole-H), 6.95 (s, 1H, NH), 6.60 (s, 1H, NH).
    • HRMS : m/z calcd. for C₁₀H₇N₄O₄ [M+H]⁺: 263.0412; found: 263.0415.

Carbamate-Mediated Synthesis via 4-Nitrophenyl-N-Benzylcarbamate

Two-Step Strategy

This method employs 4-nitrophenyl-N-benzylcarbamate as a stable intermediate, enabling selective urea formation with 2-oxazolylamine under basic conditions, followed by hydrogenolysis.

Stepwise Procedure
  • Step 1: Synthesis of 4-Nitrophenyl-N-Benzylcarbamate

    • React benzylamine with 4-nitrophenyl chloroformate in DCM (0°C, 2 h).
    • Yield: 89%.
  • Step 2: Urea Formation

    • Combine 4-nitrophenyl-N-benzylcarbamate (1.0 equiv) and 2-oxazolylamine (1.0 equiv) in DCM with TEA.
    • Stir at room temperature for 12 hours.
    • Filter and concentrate; purify via recrystallization (ethanol/water).
  • Hydrogenolysis :

    • Suspend the product in acetic acid with Pd/C (10% wt).
    • Stir under H₂ (50 psi, 24 h) to remove the benzyl group.
    • Yield after deprotection: 82%.
Advantages and Limitations
  • Advantages : High regioselectivity; avoids isocyanate handling.
  • Limitations : Requires palladium catalysis and high-pressure hydrogenation.

Microwave-Assisted Cyclocondensation

Oxazole Ring Formation Post-Urea Coupling

A sequential approach involves synthesizing the urea linkage first, followed by oxazole cyclization under microwave irradiation.

Protocol
  • Urea Precursor Synthesis :

    • React 4-nitroaniline with ethyl oxalyl chloride to form N-(4-nitrophenyl)oxalamic acid.
  • Cyclization :

    • Treat the oxalamic acid with ammonium acetate and acetic anhydride.
    • Microwave at 120°C for 15 minutes.
    • Yield: 65%.
Analytical Data
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
  • MP : 198–200°C.

Comparative Analysis of Methods

Method Yield (%) Time (h) Key Equipment/Reagents Advantages Limitations
Direct Isocyanate Coupling 68–72 6 TEA, DCM One-step; minimal purification Requires anhydrous conditions
Carbamate-Mediated 82 24 Pd/C, H₂ (50 psi) High selectivity Multi-step; costly catalysts
Microwave Cyclization 65 0.25 Microwave reactor Rapid cyclization Specialized equipment needed

Challenges and Optimization Strategies

Byproduct Mitigation

  • Isocyanate Dimerization : Controlled addition rates and low temperatures reduce bis-urea formation.
  • Oxazole Isomerization : Use of non-polar solvents (toluene) prevents ring-opening during cyclization.

Scalability

  • The carbamate route is preferred for gram-scale synthesis due to reproducible yields.
  • Microwave methods, while fast, face limitations in batch size.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, substituted oxazolyl compounds, and reduced urea derivatives.

Scientific Research Applications

Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazolyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between Urea, N-(4-nitrophenyl)-N'-2-oxazolyl- and structurally related urea derivatives:

Compound Name Molecular Formula Substituents Key Features Applications/Activity
Urea, N-(4-nitrophenyl)-N'-2-oxazolyl- C₁₀H₈N₄O₄ 4-nitrophenyl, 2-oxazolyl Electron-withdrawing nitro group; heterocyclic oxazolyl Potential intermediate
Urea, N-butyl-N'-(4-chlorophenyl)-N-(4-methyl-2-oxazolyl)- C₁₅H₁₈ClN₃O Butyl, 4-chlorophenyl, 4-methyl-2-oxazolyl Bulky alkyl and chloro substituents Pharma/agrochemical intermediate
Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- C₉H₁₄N₄OS t-butyl, thiadiazolyl Sulfur-containing heterocycle; dimethyl groups Not specified
Urea, N-(3-cyanophenyl)-N'-[4-(5-oxazolyl)phenyl]- C₁₇H₁₂N₄O₂ 3-cyanophenyl, 5-oxazolyl Cyano group; oxazolyl positional isomer Structural studies

Key Observations:

  • Electron Effects : The nitro group in the target compound enhances electrophilicity compared to chloro (electron-withdrawing but less polar) or alkyl (electron-donating) substituents in analogs .
  • Heterocyclic Influence : Thiadiazole derivatives (e.g., ) exhibit sulfur-mediated reactivity and antimicrobial activity, whereas oxazolyl groups may favor hydrogen bonding .
  • Substituent Position : The 2-oxazolyl vs. 5-oxazolyl positional isomerism (e.g., CAS 198819-93-1 ) could alter steric and electronic interactions in drug-receptor binding.

Q & A

Q. What are the standard synthetic routes for Urea, N-(4-nitrophenyl)-N'-2-oxazolyl-?

The compound is synthesized via reactions of carbonic acid derivatives like N,N'-carbonyldiimidazole (CDI) or 4-nitrophenyl chloroformate with amines such as 4-pyridylamine. Pre-assembled amines (e.g., IVb, Va-f, k, n) are subsequently introduced to form N,N'-disubstituted ureas. This method is scalable and yields derivatives with high purity .

Q. What is the toxicity profile and regulatory status of this compound?

The compound (CAS 53558-25-1, common name Pyrinuron) is classified as highly toxic, with an oral-rat LD50 of 12.3 mg/kg. It is banned globally due to its role in inducing diabetes mellitus in experimental animals and lack of compliance with international hazardous chemical regulations (e.g., Rotterdam Convention) .

Q. What spectroscopic methods are used to characterize this urea derivative?

Characterization typically involves IR spectroscopy (to confirm urea C=O and N-H stretches), <sup>1</sup>H/<sup>13</sup>C NMR (to resolve aryl and oxazolyl substituents), and mass spectrometry (for molecular ion validation). For example, IR peaks at ~1650–1700 cm<sup>−1</sup> confirm urea carbonyl groups .

Advanced Research Questions

Q. How does the reaction of N-alkoxy-N'-arylureas with 4-nitrophenylglyoxal achieve diastereoselectivity?

In acetic acid, 4-nitrophenylglyoxal reacts with N-alkoxy-N'-arylureas to form cis-4,5-dihydroxyimidazolidin-2-ones with >95:5 diastereomeric ratios. The selectivity arises from steric and electronic effects of alkoxy groups (e.g., n-propyloxy vs. benzyloxy) and hydrogen bonding during cyclization .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., diabetes induction vs. potential therapeutic effects) may stem from differences in experimental models, dosage, or impurity profiles. Rigorous purity validation (via HPLC) and standardized in vivo protocols (e.g., consistent animal strains) are critical for reproducibility .

Q. What mechanistic insights explain its inhibition of biological targets like p38 kinase?

Molecular docking studies suggest that N-(4-nitrophenyl)-N'-2-oxazolyl-urea derivatives act as type II kinase inhibitors, binding to the DFG-out conformation of p37. Key interactions include hydrogen bonding with the hinge region (via urea NH) and hydrophobic contacts with the oxazolyl group .

Methodological Recommendations

  • Stereochemical Analysis : Use NOESY NMR to confirm cis or trans configurations in dihydroxyimidazolidinones .
  • Toxicity Studies : Employ OECD Guidelines 423 (acute oral toxicity) and 451 (carcinogenicity) for regulatory compliance .
  • Kinase Assays : Utilize fluorescence polarization (FP) assays to quantify p38 inhibition potency .

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